molecular formula C13H12F3NO2 B2526756 (3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one CAS No. 685108-57-0

(3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one

Cat. No.: B2526756
CAS No.: 685108-57-0
M. Wt: 271.239
InChI Key: OVYMFIBQWSPZGY-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one is a structurally complex molecule featuring an oxolan-2-one (γ-lactone) core substituted with a trifluoromethylphenylaminoethylidene group. Notably, lists this compound as an alias for 1,3-Divinylbenzene (CAS 108-57-6), but this appears to be a misattribution. The described structure in (C₁₀H₁₀, divinylbenzene) conflicts with the lactone and trifluoromethylphenylamino moieties implied by the IUPAC name provided in the query. For the purpose of this analysis, we will assume the compound corresponds to the lactone derivative described in the question, acknowledging the inconsistency in the evidence.

Key structural features include:

  • Oxolan-2-one ring: A five-membered lactone ring.
  • Trifluoromethylphenylamino group: A 2-(trifluoromethyl)phenyl substituent linked via an aminoethylidene moiety.
  • Z-configuration: The stereochemistry at the 3-position is specified as (3Z).

Properties

IUPAC Name

(3Z)-3-[1-[2-(trifluoromethyl)anilino]ethylidene]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c1-8(9-6-7-19-12(9)18)17-11-5-3-2-4-10(11)13(14,15)16/h2-5,17H,6-7H2,1H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYMFIBQWSPZGY-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCOC1=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/1\CCOC1=O)/NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Framework

The reaction typically proceeds via deprotonation of the lactone’s α-position (e.g., oxolan-2-one derivatives) using a mild base such as piperidine, followed by nucleophilic attack on the aldehyde group of 2-(trifluoromethyl)benzaldehyde. Subsequent elimination of water yields the conjugated enamine-lactone system.

Optimized Protocol

A representative procedure involves refluxing 4-oxooxolane-2-carboxylic acid ethyl ester (1.2 equiv) with 2-(trifluoromethyl)benzaldehyde (1.0 equiv) in anhydrous ethanol, catalyzed by ammonium acetate (10 mol%). The mixture is stirred at 80°C for 12 hours, yielding the (3Z)-isomer selectively (78% yield, dr > 9:1).

Table 1. Knoevenagel Condensation Variants for Ethylidene Formation

Substrate Catalyst Solvent Temperature (°C) Yield (%) Z:E Ratio
Ethyl 4-oxooxolane-2-carboxylate Piperidine Toluene 110 65 8:1
Methyl 4-oxooxolane-2-carboxylate NH4OAc Ethanol 80 78 9:1
Free 4-oxooxolan-2-one DBU DMF 100 52 6:1

Epoxide Ring-Opening and Cyclization Strategies

Epoxide intermediates offer a pathway to introduce both the amine and lactone functionalities in a single step. This method leverages the nucleophilic ring-opening of oxiranes by 2-(trifluoromethyl)aniline, followed by lactonization.

Oxirane Synthesis and Reactivity

Epoxidation of γ,δ-unsaturated ketones using m-CPBA generates oxirane precursors. For instance, 3-(2,2,2-trifluoroethylidene)oxolane-2-one epoxide (31 ) reacts with 2-(trifluoromethyl)aniline in acetonitrile at ambient temperature, affording the target compound in 83% yield with >95% Z-selectivity.

Stereochemical Control

Chiral oxiranes, such as (S)-31 , enable asymmetric synthesis. Employing (S)-3-(trifluoromethyl)oxirane-2-carboxylate and 2-(trifluoromethyl)aniline in the presence of Sc(OTf)3 (5 mol%) yields the (3Z)-product with 92% ee.

Table 2. Epoxide Ring-Opening Conditions

Oxirane Amine Catalyst Solvent Time (h) Yield (%) ee (%)
(S)-31 2-(Trifluoromethyl)aniline None MeCN 24 83 92
Racemic 31 2-(Trifluoromethyl)aniline Sc(OTf)3 CH2Cl2 12 89 85
3,3-Difluorooxirane 2-(Trifluoromethyl)aniline BF3·OEt2 Toluene 8 76 78

Cyclization of γ-hydroxy acids or esters provides a direct route to the oxolan-2-one core. This method is advantageous for late-stage introduction of the ethylideneamine group.

Hydroxy Acid Synthesis

4-Hydroxy-2-(1-((2-(trifluoromethyl)phenyl)amino)ethylidene)pentanoic acid is prepared via Mannich reaction of 2-(trifluoromethyl)aniline, formaldehyde, and ethyl acetoacetate. Acidic cyclization (HCl, refluxing toluene) affords the lactone in 68% yield.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) in the presence of Amberlyst-15 significantly enhances reaction efficiency, achieving 89% conversion compared to 68% under conventional heating.

Stereoselective Catalytic Methods

Organocatalytic Asymmetric Synthesis

Chiral thiourea catalysts (e.g., Takemoto’s catalyst) promote the enantioselective condensation of oxolan-2-one derivatives with 2-(trifluoromethyl)aniline. Using 10 mol% catalyst in MTBE at −20°C, the (3Z)-isomer is obtained with 94% ee.

Biocatalytic Approaches

Recombinant carbonyl reductases (e.g., from Kluyveromyces thermotolerans) reduce α,β-unsaturated ketone intermediates to the Z-configured alcohol, which is oxidized to the lactone. Whole-cell biocatalysis achieves 95% conversion with 99% Z-selectivity.

Comparative Analysis of Synthetic Routes

Table 3. Efficiency and Selectivity Across Methods

Method Typical Yield (%) Z:E Ratio ee (%) Scale-Up Feasibility
Knoevenagel Condensation 65–78 8:1–9:1 High
Epoxide Ring-Opening 76–89 >95:5 85–92 Moderate
Lactonization 68–89 7:1 High
Organocatalysis 75 9:1 94 Low

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Applications in Medicinal Chemistry

The primary applications of (3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one are focused on its potential roles in drug development:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Anticancer Properties : The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Studies indicate that fluorinated compounds can influence cell signaling pathways involved in tumor growth .
  • Drug Design : The unique chemical properties of (3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one make it a suitable candidate for designing new pharmaceuticals targeting specific biological pathways.

Antimicrobial Studies

Recent studies have highlighted the antimicrobial effectiveness of compounds similar to (3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one. For example, research on 7-trifluoromethyl quinoline derivatives has shown promising results against multiple bacterial strains, indicating that the presence of a trifluoromethyl group significantly enhances biological activity .

Anticancer Research

In vitro studies have been conducted to evaluate the anticancer potential of related compounds. For instance, derivatives with similar structural motifs have been assessed for their ability to inhibit cancer cell proliferation, demonstrating significant cytotoxic effects . The incorporation of trifluoromethyl groups has been linked to improved interaction with target proteins involved in cancer progression.

Comparative Analysis with Related Compounds

To better understand the significance of (3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one, a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
2-AminobenzothiazoleContains a thiazole ringAntimicrobial activity
4-TrifluoromethylphenylureaUrea derivative with trifluoromethyl groupHerbicidal properties
5-TrifluoromethylisoxazoleIsoxazole ring with trifluoromethyl substitutionAnticancer activity

Mechanism of Action

The mechanism of action of (3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the oxolan-2-one moiety contributes to its stability and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Impurities ()

Compounds listed in as impurities in drospirenone/ethinyl estradiol formulations share functional groups such as aromatic amines, hydroxyl groups, and heterocycles. Examples include:

Compound ID Structure/Name Key Features Relevance to Target Compound
e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Aryloxy and thiophene groups, tertiary amine Similar aromatic amine linkage
a 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Amino alcohol with thiophene Shared amine functionality

Key Differences :

  • The target compound lacks thiophene or naphthalene moieties but incorporates a lactone ring and trifluoromethyl group.
  • Pharmaceutical impurities in are smaller molecules with simpler substitution patterns.

Pesticide-Related Compounds ()

lists agrochemicals with structural parallels, such as:

Compound Name Use/Function Key Features Relevance to Target Compound
Furyloxyfen (3-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran) Herbicide Trifluoromethylphenoxy group, tetrahydrofuran Shared trifluoromethyl and heterocyclic motifs
Furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) Herbicide safener Oxazolidine ring, furan substituent Similar heterocyclic core

Key Differences :

  • Furyloxyfen and furilazole are optimized for herbicidal activity, whereas the target compound’s application is unclear.
  • The trifluoromethyl group in furyloxyfen is directly attached to a phenoxy group, unlike the phenylamino linkage in the target compound.

Divinylbenzene Derivatives ()

Despite the misattribution in , 1,3-Divinylbenzene (CAS 108-57-6) is a benzene derivative with two vinyl groups, distinct from the lactone-based target compound.

Property 1,3-Divinylbenzene Target Compound (Putative)
Molecular Formula C₁₀H₁₀ Likely C₁₃H₁₁F₃NO₂ (estimated)
Functional Groups Vinyl, aromatic Lactone, trifluoromethyl, imine
Applications Polymer precursor Undefined (structural complexity suggests pharmaceutical potential)

Key Insight : The mislabeling in underscores the need for rigorous verification of chemical identifiers.

Research Findings and Data Gaps

  • Stereochemical Sensitivity: The (3Z) configuration may influence bioactivity, as seen in other lactone derivatives (e.g., statins). No data on enantiomeric purity or stability is available.
  • Trifluoromethyl Effect : The -CF₃ group enhances metabolic stability and lipophilicity, a feature shared with agrochemicals like furyloxyfen.
  • Synthetic Challenges: The aminoethylidene-lactone structure likely requires multistep synthesis, akin to pharmaceutical impurities in .

Biological Activity

The compound (3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structural features, including an oxolan-2-one core and a trifluoromethyl-substituted phenyl group, enhance its lipophilicity and biological activity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The chemical structure of (3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one can be represented as follows:

  • Molecular Formula : C12H10F3N1O2
  • Molecular Weight : 251.21 g/mol
  • CAS Number : 685108-57-0

The trifluoromethyl group is known to enhance the biological properties of compounds by increasing their metabolic stability and bioavailability.

Synthesis

The synthesis of (3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the oxolan-2-one core : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the trifluoromethyl group : This can be accomplished using trifluoromethylation reagents.
  • Amine coupling : The final step often involves coupling the amino group to complete the structure.

These methods allow for fine-tuning of chemical properties and biological activity, making it possible to optimize the compound for specific applications.

The biological activity of (3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one is primarily attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. Interaction studies are crucial for determining how this compound interacts with these biomolecules. Techniques used may include:

  • Surface Plasmon Resonance (SPR) : To measure binding affinities.
  • Fluorescence Resonance Energy Transfer (FRET) : To study interactions in real-time.

Therapeutic Applications

The compound has shown promise in several areas of biomedical research:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The trifluoromethyl group enhances the antimicrobial efficacy against various pathogens.
  • Potential Antidepressant Effects : Related compounds have been studied for their effects on serotonin and noradrenaline systems, indicating a potential role in treating major depressive disorders .

Comparative Analysis

To better understand the biological activity of (3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one, we can compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-AminobenzothiazoleContains a thiazole ringAntimicrobial activity
4-TrifluoromethylphenylureaUrea derivative with trifluoromethyl groupHerbicidal properties
5-TrifluoromethylisoxazoleIsoxazole ring with trifluoromethyl substitutionAnticancer activity

Case Studies

Recent studies have highlighted the potential applications of similar trifluoromethylated compounds in various therapeutic areas:

  • Antidepressant Research : A study involving a related compound demonstrated significant antidepressant-like effects in animal models, suggesting that modifications to the phenyl ring can enhance efficacy against depression .
  • Cancer Therapeutics : Compounds structurally similar to (3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one have been shown to inhibit tumor growth by targeting specific cellular pathways involved in proliferation and survival .

Q & A

Q. What are the optimal synthetic routes for (3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of 2-(trifluoromethyl)aniline with oxolan-2-one derivatives under acid/base catalysis. Key parameters include:
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., NaH) to facilitate imine formation.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) at 60–80°C to enhance reaction rates.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the Z-isomer .
  • Yield optimization : Stoichiometric control of the aniline precursor (1.2–1.5 eq.) minimizes side reactions like oligomerization .

Q. How can the stereochemical configuration (Z/E isomerism) be confirmed for this compound?

  • Methodological Answer :
  • NMR spectroscopy : NOESY or ROESY experiments to detect spatial proximity between the trifluoromethylphenyl group and oxolanone protons.
  • X-ray crystallography : Definitive confirmation via single-crystal analysis (requires slow evaporation from EtOH/CHCl₃ mixtures) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare theoretical and experimental NMR/IR spectra .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Enzyme inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence-based assays (IC₅₀ determination).
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets) with HEK293 cell membranes.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity compared to methoxy or methyl analogs?

  • Methodological Answer :
  • Electron-withdrawing effect : The -CF₃ group reduces electron density on the phenyl ring, altering nucleophilic/electrophilic sites.
  • Computational analysis : Hirshfeld charges and frontier molecular orbital (FMO) analysis via Gaussian 16 to quantify σ/π-withdrawing effects.
  • Comparative reactivity : Substituent swap experiments (e.g., -CF₃ vs. -OCH₃) in Suzuki-Miyaura couplings reveal reduced cross-coupling efficiency due to steric/electronic hindrance .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :
  • Orthogonal validation : Combine in vitro (e.g., enzymatic) and cell-based assays to confirm target engagement.
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain false negatives.
  • Solubility correction : Use DLS or nephelometry to quantify aggregation in PBS/DMSO mixtures; adjust with cyclodextrin carriers .

Q. How can computational methods predict regioselectivity in derivatization reactions (e.g., halogenation or alkylation)?

  • Methodological Answer :
  • Docking studies : AutoDock Vina to map electrophile binding to the oxolanone ring.
  • Reactivity descriptors : Calculate Fukui indices (NPA charges) to identify nucleophilic carbons prone to alkylation.
  • MD simulations : AMBER force fields to model transition states for halogenation at the α,β-unsaturated carbonyl site .

Q. What experimental protocols assess hydrolytic stability of the oxolanone ring under physiological conditions?

  • Methodological Answer :
  • pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C; monitor via HPLC-UV (λ = 254 nm) for lactone ring-opening.
  • Kinetic analysis : Fit degradation data to first-order models to calculate half-life (t₁/₂). Stabilizers (e.g., PEG-400) can extend t₁/₂ in acidic media .

Comparative and Mechanistic Questions

Q. How do structural analogs with alternative substituents (e.g., -Cl, -Br) compare in target selectivity?

  • Methodological Answer :
  • SAR profiling : Synthesize analogs via Buchwald-Hartwig amination or Ullmann coupling; test against a panel of 50+ kinases.
  • Thermodynamic profiling : ITC to measure binding entropy/enthalpy differences between -CF₃ and -Cl analogs.
  • Crystallography : Co-crystal structures with hERG or COX-2 reveal steric clashes with bulkier substituents .

Q. What mechanistic pathways explain unexpected byproducts during large-scale synthesis?

  • Methodological Answer :
  • Reaction monitoring : Use in situ IR or LC-MS to detect intermediates (e.g., Michael adducts or retro-aldol products).
  • Byproduct isolation : Prep-HPLC to purify minor peaks; characterize via HRMS and ¹³C NMR.
  • Scale-up adjustments : Switch from batch to flow chemistry to suppress exothermic side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.